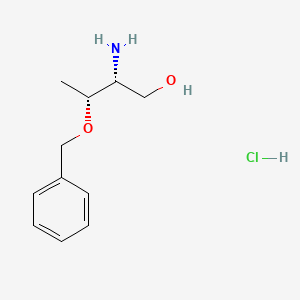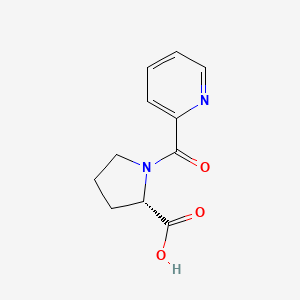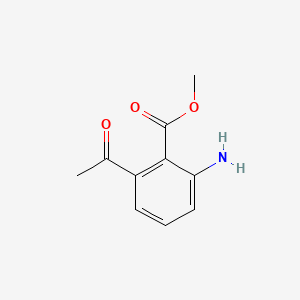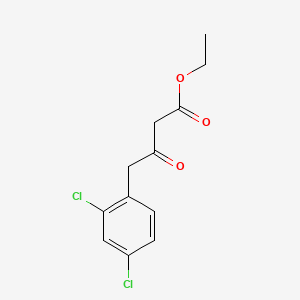
2,4,6-Tribromophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Environmental and Health Implications of Brominated and Fluorinated Compounds
Brominated and fluorinated compounds, including various flame retardants and other industrially relevant chemicals, have been the subject of numerous studies due to their persistence in the environment and potential health effects. These studies explore aspects such as environmental concentrations, toxicology, and human exposure to these substances.
Environmental Concentrations and Toxicology : Studies have highlighted the ubiquity of brominated compounds like 2,4,6-tribromophenol in the environment, examining their concentrations across different matrices, toxicokinetics, and toxicodynamics. The research emphasizes the need for further understanding of these compounds' environmental fate and toxicological impact (Koch & Sures, 2018).
Occurrence in Indoor Environments : Investigations into novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food provide insight into the widespread use and detection of these substances. This research outlines the importance of monitoring these compounds due to their potential health risks (Zuiderveen et al., 2020).
Human Exposure and Toxicological Effects : The review articles on the toxicology and influence of organophosphorus flame retardants on human health detail the neurotoxic, reproductive, and carcinogenic effects observed in both animal studies and human exposure scenarios. Such research underscores the critical need for safety assessments and regulatory scrutiny for these chemicals (Bruchajzer et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular components, affecting their function and leading to changes in cellular behavior .
Mode of Action
It’s known that similar compounds can interact with cellular components, leading to changes in their function .
Pharmacokinetics
A study on a similar compound showed that females had less serum accumulation and higher clearance than males, and males had higher urine concentrations than females at all times and doses .
Result of Action
In a study on a similar compound, it was found that the compound suppressed t cell-dependent antibody responses (tdar) in females at high doses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the persistence of similar compounds in the environment can lead to their bioaccumulation in wildlife and humans
Properties
IUPAC Name |
(2,4,6-tribromophenyl) 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br3F11O3/c13-3-1-4(14)6(5(15)2-3)28-7(27)8(16,10(19,20)21)29-12(25,26)9(17,18)11(22,23)24/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNENJJYWXQQXHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br3F11O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663074 |
Source


|
| Record name | 2,4,6-Tribromophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189575-10-8 |
Source


|
| Record name | 2,4,6-Tribromophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Cyclopent[c]isoxazol-6-ol,5-fluorohexahydro-,[3aR-(3aalpha,5alpha,6beta,6aalpha)]-](/img/no-structure.png)

![[2,2'-Bithiophene]-5,5'-diyldiboronic acid](/img/structure/B574362.png)





